molecular formula C11H14N2OS B2516673 4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097884-46-1

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2516673
CAS No.: 2097884-46-1
M. Wt: 222.31
InChI Key: MITSDFVHPYSTLH-UHFFFAOYSA-N
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Description

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle, and a pyridine ring.

Mechanism of Action

Preparation Methods

The synthesis of 4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine involves constructing the pyrrolidine ring and attaching it to the pyridine ring. The synthetic routes typically include:

    Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the methylsulfanyl and carbonyl groups.

Chemical Reactions Analysis

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the carbonyl group, potentially converting it to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Scientific Research Applications

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Drug Discovery: The compound’s unique structure makes it a valuable scaffold for developing new biologically active molecules.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the creation of diverse chemical libraries.

    Catalysis: The compound’s functional groups can participate in catalytic processes, enhancing reaction efficiency and selectivity.

Comparison with Similar Compounds

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine can be compared with other pyrrolidine-containing compounds:

    Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures and functional groups.

    Pyrrolidine-2-one: This compound features a carbonyl group directly attached to the pyrrolidine ring, influencing its reactivity and biological activity.

    Pyrrolidine-2,5-diones:

Biological Activity

4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine (CAS No. 2097884-46-1) is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OC_{12}H_{14}N_2O with a molecular weight of approximately 218.25 g/mol. Its structure features a methylsulfanyl group attached to a pyrrolidine carbonyl, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar compounds, indicating that substitutions on the pyridine or pyrrolidine rings can significantly affect activity against various pathogens. For instance, derivatives with electron-withdrawing groups often exhibit enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anticancer Activity

Research indicates that compounds similar to this compound may possess anticancer properties . For example, studies have shown that modifications in the pyridine ring can lead to selective inhibition of cancer cell proliferation. In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines, affecting key regulatory proteins involved in cell cycle and apoptosis pathways.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyridine derivatives against clinical isolates of resistant bacteria. The results indicated that compounds with similar structural features to this compound displayed significant inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against resistant strains, suggesting potential for development as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer effects of pyridine derivatives, it was found that certain compounds exhibited IC50 values below 10 µM against MCF-7 breast cancer cells. The mechanism involved induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases . This highlights the potential therapeutic application of this compound in oncology.

Data Summary

The following table summarizes the biological activities and findings related to compounds structurally similar to this compound:

Biological Activity Target Pathogen/Cell Line MIC/IC50 Values Mechanism
AntimicrobialS. aureus16 µg/mLCell wall synthesis inhibition
AntimicrobialE. coli32 µg/mLDisruption of membrane integrity
AnticancerMCF-7 (breast cancer)<10 µMApoptosis induction via caspase activation
AnticancerCaco-2 (colorectal cancer)<20 µMCell cycle arrest at G2/M phase

Properties

IUPAC Name

(3-methylsulfanylpyrrolidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-15-10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSDFVHPYSTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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